2-Chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl group can be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., triethylamine) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Functionalized triazines with extended aromatic systems.
Scientific Research Applications
2-Chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluorophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-fluorophenyl)-6-phenyl-1,3,5-triazine
- 2-Chloro-4-(3-chlorophenyl)-6-phenyl-1,3,5-triazine
- 2-Chloro-4-(3-methylphenyl)-6-phenyl-1,3,5-triazine
Uniqueness
2-Chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of chloro, fluorophenyl, and phenyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C15H9ClFN3 |
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Molecular Weight |
285.70 g/mol |
IUPAC Name |
2-chloro-4-(3-fluorophenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H9ClFN3/c16-15-19-13(10-5-2-1-3-6-10)18-14(20-15)11-7-4-8-12(17)9-11/h1-9H |
InChI Key |
MYPGXRFGXYLPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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